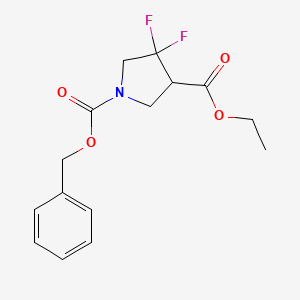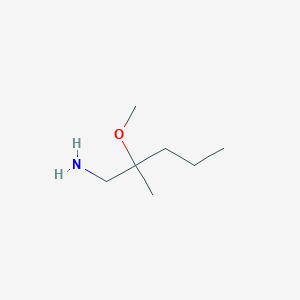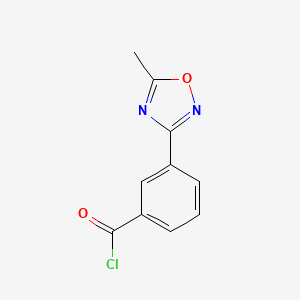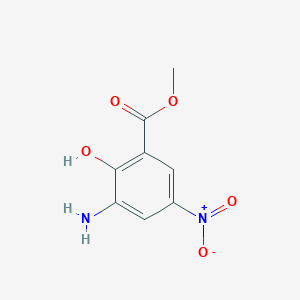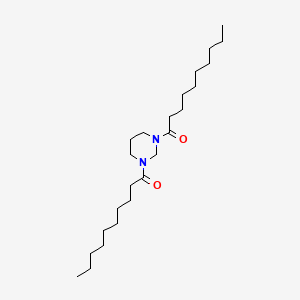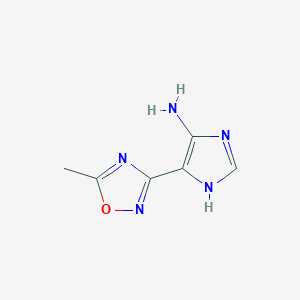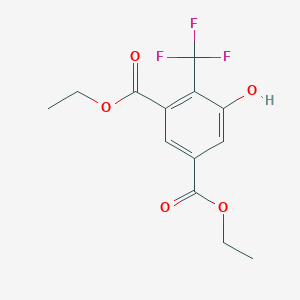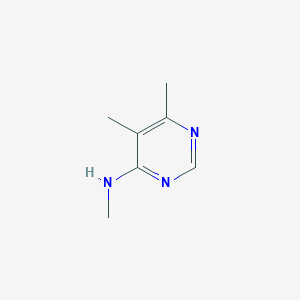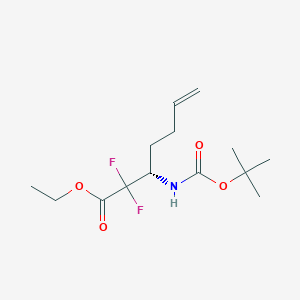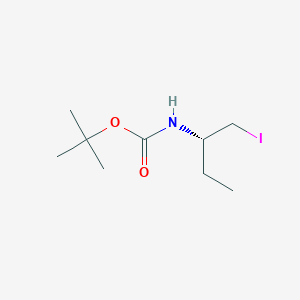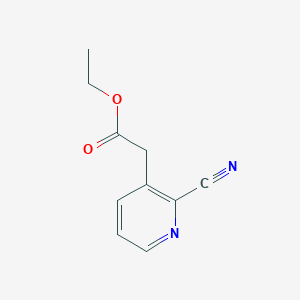![molecular formula C5H4N4O2 B13102309 2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione CAS No. 21616-67-1](/img/structure/B13102309.png)
2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione typically involves multi-step reactions that include the formation of the pyrazolo and pyrazine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid has been reported for similar compounds . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as KMnO4 or activated MnO2.
Reduction: Reduction reactions may involve the use of reducing agents like NaBH4.
Substitution: Substitution reactions can occur at different positions on the pyrazolo or pyrazine rings, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like DMF, acetic acid, and toluene, with reaction conditions varying based on the desired product. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione has a wide range of applications in scientific research:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione can be compared to other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine While these compounds share structural similarities, 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is unique in its specific ring structure and the resulting chemical properties
Similar Compounds
- Pyrazolo[3,4-b]pyridine
- Pyrazolo[1,5-a]pyrimidine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Properties
CAS No. |
21616-67-1 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
4,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-5(11)8-3-2(7-4)1-6-9-3/h1H,(H,7,10)(H2,6,8,9,11) |
InChI Key |
KCMDTNZCWHYADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



